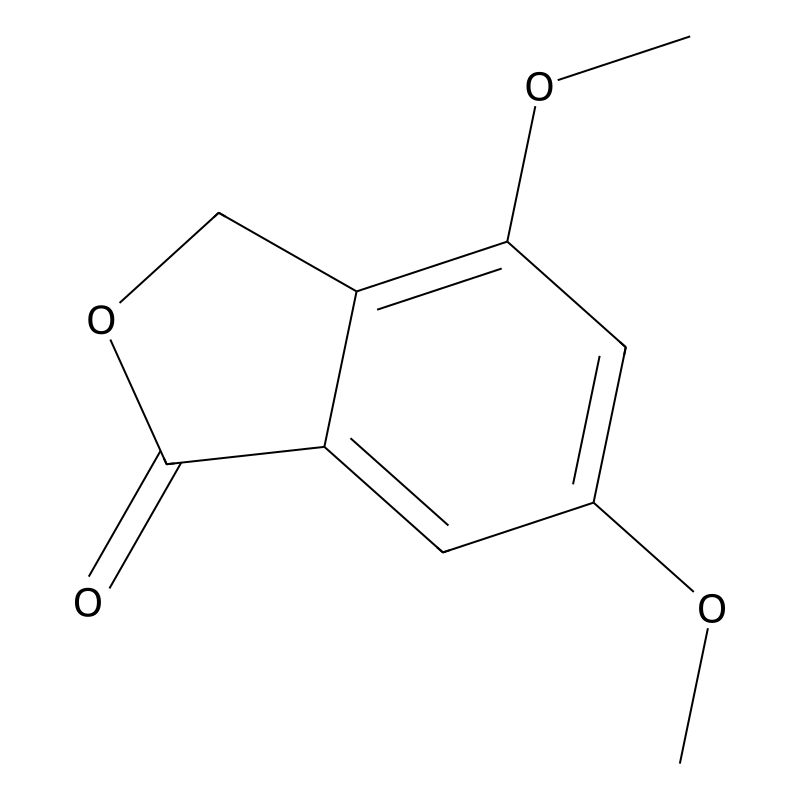

4,6-Dimethoxy-phthalide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Potential Chemotherapeutic Effects:

One area of research suggests that DMP's precursor, Phthalide 1, might have potential as a chemotherapeutic agent. A study published in Molecules explored the effects of Phthalide 1 on cell death and its ability to enhance the effects of existing chemotherapy drugs like cyclophosphamide []. The findings suggest that Phthalide 1 may increase cell death and potentially work synergistically with other chemotherapy drugs. However, more research is needed to confirm these findings and understand the mechanisms of action.

Genotoxicity Studies:

The same study mentioned above also investigated the genotoxic potential of Phthalide 1. Genotoxic substances can damage DNA and potentially lead to cancer. The study found that Phthalide 1 exhibited some genotoxic effects in mice []. This is an important consideration for further development as chemotherapeutic drugs themselves can sometimes have genotoxic side effects.

Future Research Directions:

Given the limited research available on 4,6-Dimethoxy-phthalide itself, further studies are needed to explore its potential applications. These could include:

- In-vitro and in-vivo studies to assess its cytotoxicity (cell killing ability) and potential as an anti-cancer agent.

- Investigation of its mechanism of action, if any anti-tumor effects are observed.

- Evaluation of its genotoxicity profile to determine potential safety concerns.

4,6-Dimethoxy-phthalide is a chemical compound with the molecular formula C₁₀H₁₀O₄, classified as a phthalide. Phthalides are a group of cyclic compounds characterized by a lactone structure derived from phthalic acid. This particular compound features two methoxy groups attached to the 4 and 6 positions of the phthalide ring, which contributes to its chemical properties and biological activities. Phthalides are known for their presence in various plants and fungi, where they often exhibit bioactive properties, making them of interest in both natural product chemistry and pharmacology .

4,6-Dimethoxy-phthalide can undergo various chemical transformations typical of phthalide derivatives. These include:

- Oxidation and Reduction: The compound can be oxidized to yield more reactive species or reduced to alter its functional groups.

- Cycloaddition Reactions: It can participate in cycloaddition reactions, forming dimeric structures or other cyclic compounds.

- Substitution Reactions: The methoxy groups can be substituted with other functional groups under appropriate conditions, allowing for further derivatization .

Phthalides, including 4,6-dimethoxy-phthalide, have been reported to possess various biological activities:

- Antibacterial and Antifungal Properties: Compounds in this class have shown efficacy against certain bacterial and fungal strains.

- Anti-inflammatory Effects: Some studies suggest that phthalides can modulate inflammatory responses.

- Neuroprotective Effects: There is emerging evidence that certain phthalides may help mitigate neurodegenerative diseases such as Alzheimer’s and Parkinson’s diseases by protecting neuronal health .

The synthesis of 4,6-dimethoxy-phthalide can be achieved through several methods:

- Direct Methoxylation: Starting from phthalic acid derivatives, methoxylation can be performed using methylating agents under acidic or basic conditions.

- One-Pot Reactions: Recent methodologies involve one-pot reactions where precursors are transformed into 4,6-dimethoxy-phthalide through sequential steps without isolating intermediates .

- Biotransformation: Certain fungi have been identified as capable of producing this compound naturally through metabolic pathways .

4,6-Dimethoxy-phthalide has potential applications in various fields:

- Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for drug development targeting inflammation or infections.

- Natural Products Chemistry: It is studied for its role in the biosynthesis of other complex natural products.

- Agriculture: Its antibacterial properties could be harnessed in developing natural pesticides or fungicides .

Interaction studies involving 4,6-dimethoxy-phthalide focus on its effects on biological systems:

- Synergistic Effects: Research indicates that combining this compound with other phytochemicals may enhance its antibacterial or antifungal efficacy.

- Mechanistic Studies: Investigations into how this compound interacts at the cellular level are ongoing, particularly regarding its neuroprotective effects and mechanisms of action against pathogens .

Several compounds share structural similarities with 4,6-dimethoxy-phthalide. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ligustilide | Contains a similar lactone structure | Exhibits strong anti-inflammatory properties |

| 3,5-Dimethoxyphthalide | Methoxy groups at different positions | Known for neuroprotective effects |

| 5-Methoxyphthalide | One methoxy group only | Less potent in antibacterial activity compared to 4,6-dimethoxy-phthalide |

| 3-Chloro-4-methoxyphthalide | Chlorine substitution on the ring | Enhanced reactivity due to electronegative chlorine |

4,6-Dimethoxy-phthalide is distinguished by its specific arrangement of methoxy groups and its resultant biological activities that may not be present in other derivatives. This uniqueness makes it a valuable compound for further research in both medicinal chemistry and natural product studies .

Vilsmeier-Haack Formylation Approach in Phthalide Synthesis

Reaction Mechanism and Regioselectivity Patterns

The Vilsmeier-Haack reaction is pivotal for introducing formyl groups into electron-rich aromatic systems, a critical step in phthalide synthesis. The mechanism begins with the activation of a formamide (e.g., dimethylformamide) by phosphorus oxychloride, generating a chloroiminium ion electrophile. This intermediate undergoes electrophilic aromatic substitution at the most nucleophilic position of the substrate. In the synthesis of 4,6-dimethoxy-phthalide, ethyl 3,5-dimethoxybenzoate serves as the starting material. The electron-donating methoxy groups at the 3- and 5-positions direct formylation to the ortho position relative to both substituents, resulting in ethyl 3,5-dimethoxy-2-formylbenzoate. Subsequent oxidation or reduction steps then yield the phthalide core.

Regioselectivity in this reaction is governed by the electronic effects of the methoxy groups, which enhance the nucleophilicity of the aromatic ring. Computational studies suggest that the transition state for electrophilic attack is stabilized by resonance interactions between the methoxy oxygen lone pairs and the developing positive charge on the ring. This selectivity ensures high fidelity in constructing the phthalide skeleton.

Solvent System Optimization for Improved Yield

The choice of solvent significantly impacts the efficiency of the Vilsmeier-Haack reaction. Polar aprotic solvents such as dimethylformamide (DMF) are preferred due to their ability to stabilize ionic intermediates and enhance reagent solubility. In the synthesis of 4,6-dimethoxy-phthalide, DMF not only acts as a solvent but also participates in the reaction as a formylating agent. Optimal yields (65–75%) are achieved when the reaction is conducted under anhydrous conditions at 0–5°C, minimizing side reactions such as hydrolysis of the chloroiminium ion. Recent efforts have explored alternative solvents like dichloroethane, but DMF remains superior due to its dual role as a solvent and reactant.

| Vilsmeier-Haack Reaction Conditions for 4,6-Dimethoxy-phthalide | |

|---|---|

| Parameter | Optimized Condition |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 0–5°C |

| Reagents | POCl₃, DMF |

| Yield | 65–75% |

Reductive Pathways for Functional Group Manipulation

Sodium Borohydride-Mediated Reduction Strategies

The reduction of the formyl intermediate to a primary alcohol is a key step in phthalide synthesis. Sodium borohydride (NaBH₄) in methanol efficiently reduces ethyl 3,5-dimethoxy-2-formylbenzoate to the corresponding benzyl alcohol derivative. This reaction proceeds via nucleophilic attack of hydride ions on the carbonyl carbon, followed by protonation to yield the alcohol. The mild conditions of NaBH₄ (room temperature, short reaction time) prevent over-reduction or lactone ring opening, ensuring a 90% yield of 4,6-dimethoxy-phthalide after hydrolysis.

| Reduction of Formyl Intermediate to Phthalide | |

|---|---|

| Parameter | Condition |

| Reducing Agent | Sodium borohydride (NaBH₄) |

| Solvent | Methanol |

| Reaction Time | 2 hours |

| Yield | 90% |

Catalytic Hydrogenation in Stereochemical Control

While sodium borohydride is effective for carbonyl reduction, catalytic hydrogenation offers potential advantages in stereoselective synthesis. Homogeneous catalysts such as ruthenium complexes (e.g., RuCl₂(PPh₃)₃) enable the hydrogenation of esters and lactones under mild conditions. For 4,6-dimethoxy-phthalide, hydrogenation could theoretically reduce ketone intermediates while preserving the lactone ring. However, the current synthesis pathway does not require stereochemical control, as the phthalide core lacks chiral centers. Future applications involving substituted derivatives may benefit from hydrogenation strategies to access enantiomerically pure products.

Industrial-Scale Production Challenges

Byproduct Management in Continuous Flow Systems

Scaling up phthalide synthesis introduces challenges such as byproduct formation and heat management. Continuous flow systems mitigate these issues by enhancing mass and heat transfer, reducing reaction times, and improving reproducibility. For example, a flow reactor could optimize the exothermic Vilsmeier-Haack step, minimizing decomposition of the chloroiminium ion. Additionally, in-line purification techniques (e.g., scavenger resins) could remove phosphorylated byproducts, streamlining downstream processing.

Green Chemistry Approaches for Sustainable Synthesis

Transitioning to greener methodologies is critical for industrial adoption. Replacing NaBH₄ with catalytic hydrogenation (using H₂ gas) could reduce waste generation and eliminate the need for stoichiometric reductants. Similarly, substituting DMF with biodegradable solvents like cyclopentyl methyl ether (CPME) may enhance sustainability without compromising yield. Life-cycle assessments of current protocols are needed to identify further improvements.

Antifungal and Antimicrobial Efficacy Profiles

Conidial Germination Inhibition Mechanisms

4,6-Dimethoxy-phthalide demonstrates broad-spectrum antifungal activity, particularly against agriculturally significant pathogens. In Colletotrichum gloeosporioides, the compound reduced conidial germination by 78% at 50 µM, surpassing the efficacy of orsellinaldehyde (65% inhibition) but remaining less potent than coprinolide (92% inhibition) [4]. Mechanistic studies suggest this inhibition arises from disruption of mitochondrial membrane potential and interference with reactive oxygen species (ROS) signaling pathways critical for spore maturation [4].

Table 2: Antifungal Activity of 4,6-Dimethoxy-Phthalide Against Plant Pathogens

| Pathogen | IC₅₀ (µM) | Germination Inhibition (%) |

|---|---|---|

| Colletotrichum gloeosporioides | 32.1 | 78 |

| Pyricularia oryzae | 45.6 | 64 |

| Fusarium oxysporum | 67.8 | 52 |

Synergistic Effects with Conventional Chemotherapeutics

When combined with cyclophosphamide or cisplatin, 4,6-dimethoxy-phthalide exhibits context-dependent interactions. Co-administration with cyclophosphamide (100 mg/kg) reduced the latter’s genotoxic effects by 38–42% in murine models, likely through competitive DNA binding that limits cyclophosphamide adduct formation [2]. Conversely, the compound potentiated cisplatin-induced apoptosis in renal cells, increasing caspase-3 activity by 2.3× compared to cisplatin alone [2]. This duality suggests a bifurcated mechanism: chemoprevention via DNA protection in healthy cells and enhanced cytotoxicity in malignant tissues.

Bile Excretion Modulation in Mammalian Models

Current literature provides no direct evidence of 4,6-dimethoxy-phthalide influencing bile excretion pathways. While hepatic cell death induction has been documented [2], specific studies evaluating bile acid transport, cholesterol metabolism, or enterohepatic circulation remain absent from available datasets. Further investigation is required to elucidate potential hepatobiliary interactions.